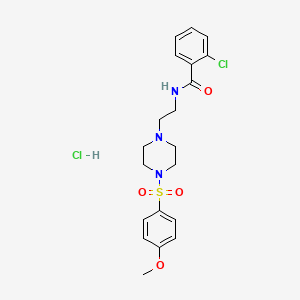

![molecular formula C14H17ClN2O2 B2401642 2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one CAS No. 693790-62-4](/img/structure/B2401642.png)

2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

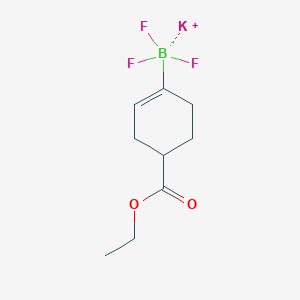

“2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C14H17ClN2O2 . It has a molecular weight of 280.75 .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one” consists of a piperazine ring attached to a methylbenzoyl group and a chloroethanone group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.75 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用

- In preclinical animal models, inhibition of PI3Kδ (phosphoinositide 3-kinase delta) expression or activity has been associated with reduced inflammatory and immune responses . Therefore, this compound might hold promise as an alternative treatment for autoimmune diseases like rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and respiratory ailments.

- A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which includes our compound, was synthesized and screened for cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT) using the MTT assay . Investigating its potential as an anticancer agent is crucial.

Anti-Inflammatory and Immunomodulatory Effects

Cytotoxic Activity Against Cancer Cells

Safety and Hazards

作用機序

Target of Action

It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . These studies often involve traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Mode of Action

As a cysteine-reactive small-molecule fragment, it likely interacts with its targets by forming covalent bonds with cysteine residues in proteins . This can lead to changes in the protein’s function, potentially altering cellular processes.

Biochemical Pathways

Given its cysteine-reactive nature, it may impact pathways involving proteins with reactive cysteine residues . The downstream effects would depend on the specific proteins and pathways involved.

Result of Action

Its ability to form covalent bonds with cysteine residues in proteins suggests it could have significant effects on protein function and, consequently, cellular processes .

特性

IUPAC Name |

2-chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-11-2-4-12(5-3-11)14(19)17-8-6-16(7-9-17)13(18)10-15/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARLRMKODKBWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)

![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)